molecular formula C10H6FN3O2 B13933269 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid

6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13933269
M. Wt: 219.17 g/mol
InChI Key: YFSZQELSFYRGSW-UHFFFAOYSA-N
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Description

6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted at position 6 with a 5-fluoropyridin-3-yl group and a carboxylic acid moiety at position 2. The pyrimidine ring serves as a versatile scaffold in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions with biological targets. The 5-fluoropyridinyl substituent introduces electron-withdrawing effects, which may enhance the acidity of the carboxylic acid (pKa modulation) and influence binding affinity in enzyme inhibition. This compound is of interest in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, or covalent modifiers due to its reactive carboxyl group and fluorinated aromatic system .

Properties

Molecular Formula

C10H6FN3O2

Molecular Weight

219.17 g/mol

IUPAC Name

6-(5-fluoropyridin-3-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H6FN3O2/c11-7-1-6(3-12-4-7)8-2-9(10(15)16)14-5-13-8/h1-5H,(H,15,16)

InChI Key

YFSZQELSFYRGSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C2=CC(=NC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 6-(5-fluoropyridin-3-yl)pyrimidine-4-carboxylic acid generally involves the construction of the pyrimidine ring followed by the introduction of the 5-fluoropyridin-3-yl substituent at the 6-position and the carboxylic acid group at the 4-position. Key steps include:

  • Formation of pyrimidine ring intermediates, often as esters or ketoesters.
  • Installation of the fluoropyridinyl group via cross-coupling reactions such as Suzuki coupling.
  • Hydrolysis of ester intermediates to yield the free carboxylic acid.

Detailed Synthetic Route

Preparation of Pyrimidine Intermediates

The pyrimidine core can be synthesized via base-catalyzed cyclization reactions such as the Pfitzinger reaction, which involves condensation of appropriate keto acid derivatives under basic conditions. However, harsh conditions in this reaction may lead to side reactions such as displacement of fluorine substituents on the pyridine ring, necessitating milder alternatives or protecting strategies.

Installation of 5-Fluoropyridin-3-yl Substituent

The 5-fluoropyridin-3-yl moiety is typically introduced via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between a boronic acid or boronate ester of the fluoropyridine and a halogenated pyrimidine intermediate. This step is critical for the selective attachment of the fluoropyridinyl group at the 6-position of the pyrimidine ring.

Two approaches have been reported:

  • Approach A: Initial methyl ester hydrolysis to free the carboxylic acid, followed by Suzuki coupling on the acid intermediate to install the fluoropyridinyl substituent.
  • Approach B: Suzuki coupling on the methyl ester intermediate, followed by ester hydrolysis to yield the carboxylic acid final product.

Both approaches have been found effective, with the choice depending on the stability of intermediates and reaction conditions.

Ester Hydrolysis to Carboxylic Acid

The final step involves hydrolysis of the methyl ester group to the corresponding carboxylic acid. This is typically achieved under basic or acidic conditions. For example, treatment with aqueous base or acid can cleave the ester bond, yielding the free carboxylic acid at the 4-position of the pyrimidine ring.

Representative Reaction Scheme

Step Reaction Description Conditions/Notes
1 Formation of pyrimidine ketoester intermediate Base-catalyzed cyclization (Pfitzinger reaction) with caution due to fluorine sensitivity
2 Suzuki coupling with 5-fluoropyridin-3-yl boronic acid Pd-catalyst, mild conditions to preserve fluorine substituent
3 Hydrolysis of methyl ester to carboxylic acid Acidic or basic hydrolysis; mild to avoid decomposition

Analytical and Research Findings

Yield and Purity

  • The Suzuki coupling step is generally high yielding and selective, provided mild conditions are used to prevent fluorine displacement.
  • Ester hydrolysis proceeds cleanly under optimized conditions, affording the carboxylic acid in good purity.

Challenges and Optimization

  • Harsh basic or high-temperature conditions in the Pfitzinger reaction can cause fluorine displacement on the pyridine ring, which is undesirable.
  • Use of trimethylsilyl-diazomethane (TMS-diazomethane) for methyl esterification was successful where other methylation methods failed, indicating the need for careful reagent selection.
  • The sequence of Suzuki coupling and ester hydrolysis can be interchanged depending on substrate stability.

Biological Relevance

Although the direct biological evaluation of 6-(5-fluoropyridin-3-yl)pyrimidine-4-carboxylic acid is limited in the literature, related quinolone and pyrimidine derivatives have demonstrated potent anticancer activities, particularly via modulation of microRNA processing machinery, as shown in recent medicinal chemistry studies. These findings underscore the importance of efficient synthetic access to such heterocyclic carboxylic acids for drug discovery.

Summary Table of Preparation Methods

Method Step Description Advantages Disadvantages
Pfitzinger cyclization Base-catalyzed cyclization to form pyrimidine Established method Harsh conditions may displace fluorine substituent
Suzuki coupling Pd-catalyzed cross-coupling to install fluoropyridinyl High selectivity and yield Requires careful condition optimization to preserve fluorine
Ester hydrolysis Acidic or basic cleavage of methyl ester Simple and effective Overly harsh conditions can degrade product
Methyl esterification (optional) Using TMS-diazomethane for methylation Successful where other methods fail Requires handling of diazomethane reagent

Chemical Reactions Analysis

Types of Reactions

6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds.

Scientific Research Applications

6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine and nitrogen atoms allows the compound to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 6 of the pyrimidine ring significantly impacts physicochemical properties. Key analogs and their characteristics are summarized below:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Properties/Data
6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid 5-Fluoropyridin-3-yl C₁₀H₆FN₃O₂ 219.17 g/mol High polarity due to -COOH and F; potential for H-bonding
6-(Trifluoromethyl)-4-pyrimidinecarboxylic acid () Trifluoromethyl C₆H₃F₃N₂O₂ 192.09 g/mol Increased lipophilicity (logP ~1.5); m.p. data unavailable
6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid () 4-Methoxyphenyl C₁₂H₁₀N₂O₃ 230.22 g/mol Electron-donating -OCH₃ group; enhanced solubility in polar solvents
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid () Pyrrolidin-1-yl C₈H₁₀N₄O₂ 194.19 g/mol Basic amino group; potential for salt formation

Key Observations :

  • The trifluoromethyl analog () exhibits higher lipophilicity compared to the fluoropyridinyl derivative, which may improve membrane permeability but reduce aqueous solubility.
  • The methoxyphenyl analog () demonstrates improved solubility due to the polar methoxy group, whereas the fluoropyridinyl substituent balances polarity and electron-withdrawing effects.
  • Amino-substituted analogs (e.g., pyrrolidinyl in ) introduce basicity, enabling protonation at physiological pH, which could enhance target engagement in acidic microenvironments .

Stability and Purity

  • Purity : HPLC purity for related compounds ranges from 80–100% (), emphasizing the importance of rigorous purification in maintaining efficacy .
  • Thermal Stability : The trifluoromethyl analog () lacks reported melting points, whereas a structurally complex analog () exhibits a m.p. of 155–156°C, suggesting variability based on substituent bulk .

Biological Activity

Introduction

6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound notable for its potential applications in medicinal chemistry, particularly as an antibacterial agent. Its unique structural features, including a pyrimidine ring and a fluorinated pyridine moiety, facilitate various interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid is C10H7FN2O2. The compound's structure allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Structural Features

FeatureDescription
Core Structure Pyrimidine ring
Substituent 5-Fluoropyridine moiety
Functional Groups Carboxylic acid

Antibacterial Properties

Research indicates that 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid exhibits significant antibacterial activity. It primarily targets bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and transcription. Inhibition of these enzymes leads to bacterial cell death, making this compound a promising candidate for developing new antibiotics against resistant bacterial strains.

The mechanism by which 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid exerts its antibacterial effects involves:

  • Inhibition of DNA Gyrase : This enzyme is crucial for introducing negative supercoils into DNA, which is necessary for replication.
  • Inhibition of Topoisomerase IV : This enzyme is involved in decatenating intertwined DNA strands post-replication.

Both mechanisms disrupt normal bacterial cell function, leading to cell death.

Structure-Activity Relationships (SAR)

The biological activity of compounds similar to 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid has been explored to understand how different structural modifications affect their efficacy. The following table summarizes some structurally related compounds and their activities:

Compound NameStructure FeaturesBiological Activity
5-Fluoropyrimidine-4-carboxylic acidPyrimidine core with a fluorine substituentAntiviral activity
2-Amino-4-(5-fluoropyridin-3-yl)pyrimidineAmino group addition on pyrimidineAnticancer properties
6-(4-Chloro-pyridin-3-yl)pyrimidine-4-carboxylic acidChlorinated pyridine instead of fluorinatedAntibacterial activity

These compounds highlight the diversity within this chemical class while emphasizing the unique fluorinated structure of 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid, which may confer specific advantages in antibacterial activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of 6-(5-Fluoropyridin-3-yl)pyrimidine-4-carboxylic acid:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibited the growth of various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
  • Mechanistic Studies : Research utilizing molecular docking simulations revealed that the compound binds effectively to the active sites of DNA gyrase and topoisomerase IV, providing insights into its mechanism of action.
  • Toxicity Assessments : Preliminary toxicity studies indicate that while effective against bacteria, the compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development.

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